molecular formula C10H11NO3 B12362271 4-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo-

4-Quinolinecarboxylic acid, 1,2,5,6,7,8-hexahydro-2-oxo-

Cat. No.: B12362271
M. Wt: 193.20 g/mol
InChI Key: QIGDJBNCGVWWFF-UHFFFAOYSA-N
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Description

2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid is a heterocyclic compound with a quinoline backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is believed to be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-4aH-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H11NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h5-6H,1-4H2,(H,13,14)

InChI Key

QIGDJBNCGVWWFF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=O)C=C(C2C1)C(=O)O

Origin of Product

United States

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